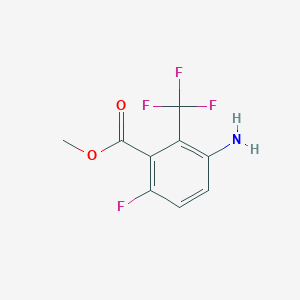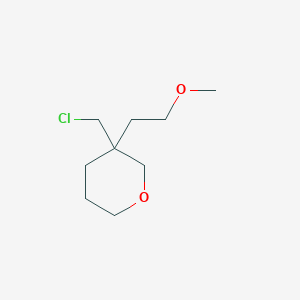![molecular formula C8H8N2O B13522675 4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)
4-[(3H-diazirin-3-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3H-diazirin-3-yl)methyl]phenol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms, attached to a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3H-diazirin-3-yl)methyl]phenol typically involves the formation of the diazirine ring followed by its attachment to the phenol group. One common method involves the reaction of 3-(4-bromomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine with silver oxide in dimethyl sulfoxide (DMSO) . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3H-diazirin-3-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazirine ring can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and nitrophenols.
Wissenschaftliche Forschungsanwendungen
4-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions.
Medicine: Potential use in drug discovery and development for targeting specific biomolecules.
Industry: Utilized in the synthesis of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-[(3H-diazirin-3-yl)methyl]phenol involves the activation of the diazirine ring upon exposure to ultraviolet (UV) light. This activation leads to the formation of a highly reactive carbene intermediate, which can covalently bind to nearby molecules . This property makes it useful in photoaffinity labeling, where it can be used to identify and study molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic Acid
Uniqueness
4-[(3H-diazirin-3-yl)methyl]phenol is unique due to its combination of a diazirine ring and a phenol group, which imparts distinct photoreactive properties and chemical reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-(3H-diazirin-3-ylmethyl)phenol |
InChI |
InChI=1S/C8H8N2O/c11-7-3-1-6(2-4-7)5-8-9-10-8/h1-4,8,11H,5H2 |
InChI-Schlüssel |
HHBPBYMJSLJIEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2N=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



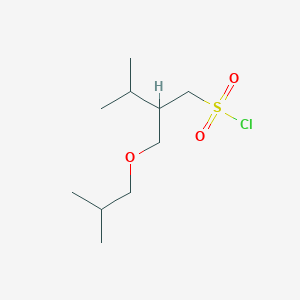
![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
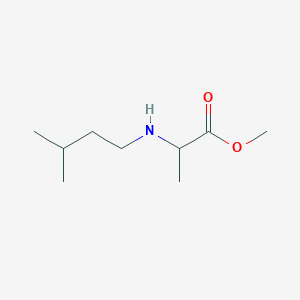

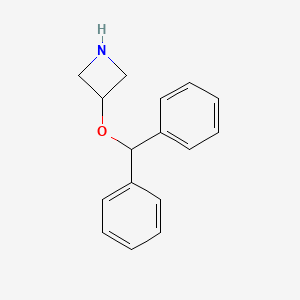
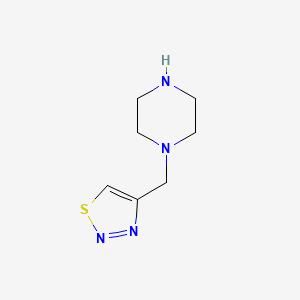
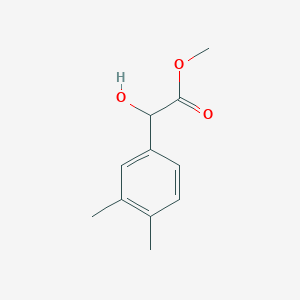

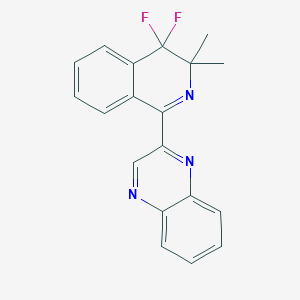
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)

